Acronycidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,7,8-Trimethoxydictamnin beinhaltet die Methoxylierung eines Furochinolin-Vorläufers. Die spezifischen Synthesewege und Reaktionsbedingungen werden in verschiedenen Quellen der chemischen Literatur beschrieben. Im Allgemeinen beinhaltet der Prozess die Verwendung von Methoxy-Reagenzien unter kontrollierten Bedingungen, um die gewünschte Substitution am Furochinolinring zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 5,7,8-Trimethoxydictamnin sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Synthesewege wie die in Laboreinstellungen, die für größere Produktionsvolumina hochskaliert werden. Der Prozess würde eine strikte Kontrolle der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

5,7,8-Trimethoxydictamnin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Methoxygruppen oder den Furochinolinring modifizieren.

Reduktion: Diese Reaktion kann den Chinolinring reduzieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinolin-Derivaten mit veränderten Methoxygruppen führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Furochinolin-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

5,7,8-Trimethoxydictamnin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Reaktivität von Furochinolin-Alkaloiden verwendet.

Biologie: Seine antimalarielle Aktivität macht es zu einer wertvollen Verbindung für die Untersuchung der Mechanismen der Arzneimittelresistenz bei Plasmodium falciparum.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Malaria, ist im Gange.

Industrie: Es kann Anwendungen bei der Entwicklung neuer Antimalariamittel und anderer Pharmazeutika haben.

Wirkmechanismus

Der Wirkmechanismus von 5,7,8-Trimethoxydictamnin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in Plasmodium falciparum. Es wird vermutet, dass es die Fähigkeit des Parasiten beeinträchtigt, Häm, ein Nebenprodukt des Hämoglobinabbaus, zu entgiften, was zur Anhäufung von toxischem Häm und zum anschließendem Tod des Parasiten führt . Die spezifischen molekularen Pfade und Zielstrukturen, die an diesem Prozess beteiligt sind, werden noch untersucht.

Wirkmechanismus

The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dictamnin: Ein weiteres Furochinolin-Alkaloid mit ähnlicher biologischer Aktivität.

Skimmianin: Eine verwandte Verbindung mit antimalariellen Eigenschaften.

Flindersiamin: Ein weiteres Chinolin-Alkaloid mit potenziellen therapeutischen Anwendungen.

Einzigartigkeit

5,7,8-Trimethoxydictamnin ist aufgrund seiner spezifischen Methoxy-Substitutionen einzigartig, die bestimmte chemische und biologische Eigenschaften verleihen. Seine Wirksamkeit gegen sowohl Chlorquin-sensitive als auch Chlorquin-resistente Stämme von Plasmodium falciparum unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Acronycidine is a furoquinoline alkaloid derived from the plant genus Acronychia, known for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antimicrobial, antiprotozoal, and anticancer effects, supported by recent research findings and data.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 9.073 | |

| Escherichia coli | 18.3 | |

| Pseudomonas aeruginosa | 12.5 | |

| Candida albicans | 25-50 |

These results indicate that this compound exhibits potent activity against a range of microbial species, making it a candidate for further development in antimicrobial therapies.

2. Antiprotozoal Activity

This compound also shows promising antiprotozoal activity, particularly against malaria and leishmaniasis. Research has indicated its efficacy against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antiprotozoal Activity of this compound

The compound's ability to inhibit protozoan growth suggests potential applications in treating parasitic infections.

3. Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly regarding its cytotoxic effects on human cancer cell lines.

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| BC1 (Breast Cancer) | >70 | |

| KB-V1 (Cervical Cancer) | 17.0 | |

| A549 (Lung Cancer) | Moderate |

These findings indicate that this compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Like other furoquinoline alkaloids, this compound may intercalate into DNA, disrupting replication and transcription processes, which is critical in both antimicrobial and anticancer activities .

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells .

5. Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study on Antimalarial Efficacy : A study conducted on patients with malaria showed significant improvement when treated with this compound derivatives, emphasizing their potential as alternative therapies in endemic regions .

- Cancer Treatment Trials : Clinical trials involving this compound analogs reported promising results in reducing tumor size in patients with advanced-stage cancers, suggesting a need for larger-scale trials to confirm these findings .

Eigenschaften

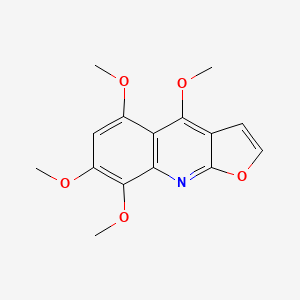

IUPAC Name |

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCGYRFLVLFRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200099 | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-43-7 | |

| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acronycidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of acronycidine and where is it found?

A1: this compound is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].

Q3: How is this compound synthesized?

A3: this compound can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield this compound [].

Q4: What are some key reactions that this compound undergoes?

A4: this compound is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other this compound derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which this compound belongs, can be converted into N-alkylfuroquinolones [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing this compound and its derivatives. For instance, the NMR spectra of isothis compound and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].

Q6: Are there any studies on the biosynthesis of this compound?

A6: Yes, research using radiolabeled precursors has provided insights into this compound biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, this compound showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.